

An In-depth Technical Guide to ***o*-Bromophenyl Acetate**: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *o*-Bromophenyl acetate

Cat. No.: B118267

[Get Quote](#)

This guide provides a comprehensive technical overview of ***o*-bromophenyl acetate**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's historical context, detailed synthesis protocols, chemical and physical properties, and its applications, with a focus on its role as a versatile building block.

Introduction and Historical Context

***o*-Bromophenyl acetate**, systematically named (2-bromophenyl) acetate, is an aromatic ester that has found utility as a precursor in the synthesis of more complex molecules. While a singular "discovery" of this compound is not prominently documented in historical chemical literature, its existence is a logical consequence of the development of fundamental organic reactions, specifically the esterification of phenols and the halogenation of aromatic compounds, which were extensively explored in the 19th and early 20th centuries.

The synthesis of phenyl acetates, in general, became a common practice with the advent of acylation reactions. The introduction of a bromine atom onto the phenyl ring, a process well-established through electrophilic aromatic substitution, gave rise to a variety of brominated phenols. The subsequent esterification of the ortho-isomer, *o*-bromophenol, with an acetylating agent represents a classic and straightforward synthetic transformation. Therefore, the history of ***o*-bromophenyl acetate** is intrinsically linked to the broader history and refinement of these foundational reactions in organic chemistry.

Synthesis of o-Bromophenyl Acetate

The most common and direct method for the synthesis of **o-bromophenyl acetate** is the esterification of o-bromophenol. This can be achieved using various acetylating agents, with acetic anhydride and acetyl chloride being the most prevalent.

Acetylation using Acetic Anhydride

This method is widely used due to the moderate reactivity of acetic anhydride and the relative ease of the procedure. The reaction is typically catalyzed by a base, such as pyridine or a tertiary amine, which activates the phenolic hydroxyl group and neutralizes the acetic acid byproduct.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of o-bromophenol attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group, facilitated by the basic catalyst, yields the final product, **o-bromophenyl acetate**.

Experimental Protocol: Acetylation of o-Bromophenol with Acetic Anhydride

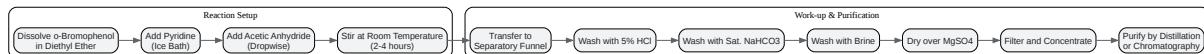
This protocol is a representative procedure for the synthesis of **o-bromophenyl acetate**.

Materials:

- o-Bromophenol
- Acetic Anhydride
- Pyridine (or triethylamine)
- Diethyl ether (or other suitable organic solvent)
- 5% Hydrochloric acid solution
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **o**-bromophenol (1 equivalent) in a suitable organic solvent such as diethyl ether.
- Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **o**-bromophenyl acetate.

Causality Behind Experimental Choices:

- **Base Catalyst (Pyridine):** The base deprotonates the phenol, increasing its nucleophilicity and facilitating the attack on the acetic anhydride. It also neutralizes the acetic acid formed, driving the reaction to completion.
- **Ice Bath:** The initial cooling is to control the exothermic reaction that occurs upon the addition of the acetylating agent.

- Aqueous Work-up: The series of washes is crucial for removing the catalyst, unreacted starting materials, and byproducts, ensuring the purity of the final product.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **o-bromophenyl acetate**.

Chemical and Physical Properties

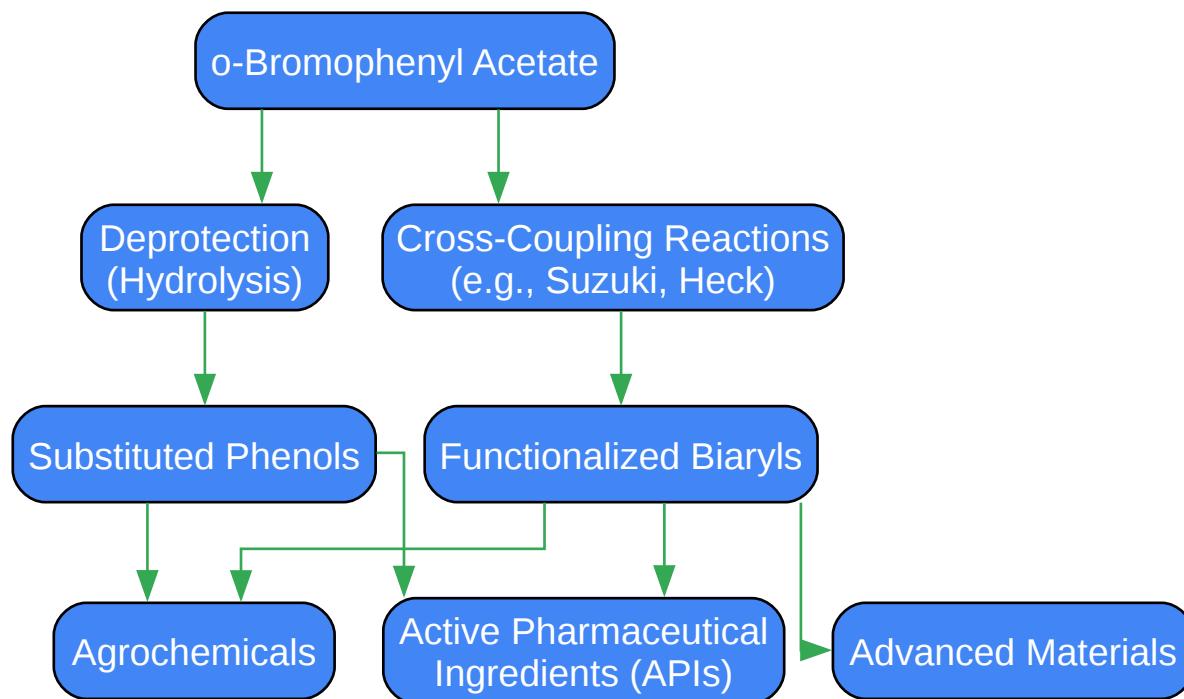
A summary of the key chemical and physical properties of **o-bromophenyl acetate** is presented in the table below.[1]

Property	Value
IUPAC Name	(2-bromophenyl) acetate
CAS Number	1829-37-4
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~245-247 °C (estimated)
Density	~1.5 g/cm ³ (estimated)
Solubility	Insoluble in water, soluble in organic solvents

Characterization and Analytical Data

The structure and purity of **o-bromophenyl acetate** are confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show a singlet for the methyl protons of the acetate group around δ 2.3 ppm. The aromatic protons will appear as a multiplet in the region of δ 7.0-7.7 ppm.
 - ^{13}C NMR: The carbon NMR spectrum will show a peak for the methyl carbon around δ 21 ppm and a peak for the carbonyl carbon around δ 169 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong characteristic absorption band for the C=O (ester carbonyl) stretching vibration around $1760\text{-}1740\text{ cm}^{-1}$. The C-O stretching of the ester will appear in the $1250\text{-}1150\text{ cm}^{-1}$ region. Aromatic C-H and C=C stretching vibrations will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom.


Applications in Research and Development

o-Bromophenyl acetate serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the bromo and acetate functional groups allows for a variety of chemical transformations.

- Pharmaceutical Synthesis: Brominated aromatic compounds are common precursors in the synthesis of active pharmaceutical ingredients (APIs).^{[2][3]} The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. The acetate group can serve as a protecting group for the phenol, which can be deprotected under basic conditions to reveal the hydroxyl group for further functionalization. While specific examples for the ortho-isomer are less commonly cited than its para-isomer, its utility as a building block in medicinal chemistry for creating libraries of compounds for drug discovery is evident.^{[4][5]}

- Agrochemicals: Similar to its role in pharmaceuticals, **o-bromophenyl acetate** can be a starting material for the synthesis of pesticides and herbicides.
- Materials Science: Aryl bromides are also used in the synthesis of polymers and other advanced materials.

Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: Applications of **o-bromophenyl acetate** as a chemical intermediate.

Safety and Handling

o-Bromophenyl acetate should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards (based on data for related compounds):

- Skin and Eye Irritation: May cause skin and serious eye irritation.[6][7]

- Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7]
- Harmful if Swallowed: May be harmful if ingested.

First Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
- In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disclaimer: This safety information is based on data for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for **o-bromophenyl acetate** before handling.

Conclusion

o-Bromophenyl acetate is a fundamentally important chemical intermediate with a straightforward synthesis and a range of potential applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its value lies in the versatility of its functional groups, which allow for a variety of subsequent chemical modifications. This guide provides a solid foundation for researchers and scientists working with this compound, emphasizing safe handling, proper synthesis techniques, and an understanding of its chemical properties and potential uses.

References

- U.S. Patent 5,036,156A, "Process for the preparation of α -bromo-phenylacetic acids," issued July 30, 1991.

- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. *Organic Syntheses*, 95, 328-344. [\[Link\]](#)
- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. Accessed January 9, 2026. [\[Link\]](#)
- 4-Bromophenylacetic acid. Wikipedia. Accessed January 9, 2026. [\[Link\]](#)
- 2-(2-bromophenyl)-4 API Intermediate. Aaopen Global. Accessed January 9, 2026. [\[Link\]](#)
- Ethyl bromophenylacetate. PubChem. Accessed January 9, 2026. [\[Link\]](#)
- ethyl 2-bromo-2-(4-bromophenyl)acetate. MySkinRecipes. Accessed January 9, 2026. [\[Link\]](#)
- Pharmaceutical Intermediates. Sarex. Accessed January 9, 2026. [\[Link\]](#)
- **o-Bromophenyl acetate**. PubChem. Accessed January 9, 2026. [\[Link\]](#)
- Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate. SynZeal. Accessed January 9, 2026. [\[Link\]](#)
- Ethyl- α -bromophenyl acetate. NIST WebBook. Accessed January 9, 2026. [\[Link\]](#)
- 4-bromophenylacetic acid. SD Fine-Chem Limited. Accessed January 9, 2026. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. o-Bromophenyl acetate | C8H7BrO2 | CID 74586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 3. Bromophenyl Api Intermediate Exporter from Navi Mumbai [aaopenglobal.in]
- 4. ethyl 2-bromo-2-(4-bromophenyl)acetate [myskinrecipes.com]
- 5. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. synzeal.com [synzeal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to o-Bromophenyl Acetate: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118267#discovery-and-history-of-o-bromophenyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com